Cas no 1524708-60-8 (Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate)

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate is a versatile heterocyclic compound featuring a benzo[d]oxazole core functionalized with a hydroxymethyl group at the 2-position and a carboxylate ester at the 5-position. This structure imparts reactivity suitable for further derivatization, making it valuable in medicinal chemistry and materials science. The hydroxymethyl group offers a handle for nucleophilic substitution or oxidation, while the ester moiety allows for hydrolysis or transesterification. Its benzo[d]oxazole scaffold contributes to stability and potential biological activity, often explored in pharmaceutical intermediates. The compound’s balanced polarity enhances solubility in organic solvents, facilitating synthetic applications. Its well-defined reactivity profile supports its use in constructing complex molecular architectures.
Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate structure
1524708-60-8 structure
商品名:Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate
CAS番号:1524708-60-8
MF:C10H9NO4
メガワット:207.182762861252
CID:4819416

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate
    • インチ: 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-4,12H,5H2,1H3
    • InChIKey: XCKSTILUUFFKIW-UHFFFAOYSA-N
    • ほほえんだ: O1C(CO)=NC2C=C(C(=O)OC)C=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • トポロジー分子極性表面積: 72.6
  • 疎水性パラメータ計算基準値(XlogP): 0.8

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081002103-250mg
Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate
1524708-60-8 98%
250mg
$5,420.03 2022-04-02
Alichem
A081002103-500mg
Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate
1524708-60-8 98%
500mg
$8,183.18 2022-04-02
Alichem
A081002103-1g
Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate
1524708-60-8 98%
1g
$12,918.86 2022-04-02

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate 関連文献

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylateに関する追加情報

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate (CAS No. 1524708-60-8): A Comprehensive Overview

Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate, identified by its Chemical Abstracts Service number CAS No. 1524708-60-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.

The molecular structure of Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate consists of a benzo[d]oxazole core substituted with a hydroxymethyl group at the 2-position and a carboxylate ester at the 5-position. This unique arrangement of functional groups makes it a valuable scaffold for medicinal chemists seeking to develop novel pharmacological agents. The presence of both hydroxymethyl and ester functionalities provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been growing interest in benzo[d]oxazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted the potential of these compounds as scaffolds for drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The hydroxymethyl group, in particular, has been shown to enhance binding affinity to biological targets, making it a crucial feature for drug design.

One of the most compelling aspects of Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications at the hydroxymethyl and ester positions have led to derivatives with increased solubility and reduced toxicity, making them more suitable for clinical applications.

The benzo[d]oxazole core itself is well-documented for its biological activity. It has been shown to interact with various enzymes and receptors, including those involved in pain perception, neurotransmitter release, and immune responses. The hydroxymethyl group further modulates these interactions, often leading to enhanced efficacy or selectivity. This has spurred numerous studies aimed at identifying new therapeutic applications for benzo[d]oxazole derivatives.

Recent advances in computational chemistry have also contributed to the understanding of Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate's behavior. Molecular modeling studies have provided insights into its binding modes with biological targets, helping researchers design more effective derivatives. These computational approaches are increasingly being integrated into drug discovery pipelines, accelerating the development of novel compounds with desired pharmacological properties.

In addition to its pharmacological potential, Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate has found applications in materials science. Its unique structural features make it a suitable candidate for developing organic semiconductors and luminescent materials. These applications are particularly promising in the field of optoelectronics, where benzo[d]oxazole derivatives contribute to the performance of organic light-emitting diodes (OLEDs) and other advanced technologies.

The synthesis of Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the benzo[d]oxazole core through cyclization reactions, followed by functional group modifications to introduce the hydroxymethyl and ester groups. These synthetic strategies are well-established in organic chemistry and have been optimized for high yields and purity.

Quality control and analytical methods are crucial for ensuring the integrity of Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural identity and assess purity. These analytical methods provide reliable data that is essential for both research and industrial applications.

The future prospects for Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate are vast. Ongoing research continues to uncover new biological activities and synthetic possibilities, positioning it as a key intermediate in drug discovery and materials science. As our understanding of its properties grows, so too does its potential to contribute to advancements in medicine and technology.

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